molecular formula C17H15BrN2O3 B13490118 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione

1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13490118
M. Wt: 375.2 g/mol
InChI Key: PPPKDSRFGDAIMD-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione is an organic compound that features a diazinane-2,4-dione core with a benzyloxy and bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable brominating agent to form benzyloxy bromide.

    Introduction of the bromophenyl group: The benzyloxy bromide is then reacted with a brominated phenyl compound under suitable conditions to form the desired intermediate.

    Cyclization to form the diazinane-2,4-dione core: The intermediate is then subjected to cyclization reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The diazinane-2,4-dione core may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(benzyloxy)-3-chlorophenyl]-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

    1-[4-(benzyloxy)-3-fluorophenyl]-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of bromine.

    1-[4-(benzyloxy)-3-iodophenyl]-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione imparts unique reactivity and properties compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s interactions and reactivity in various chemical and biological contexts.

This detailed article provides a comprehensive overview of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

1-(3-bromo-4-phenylmethoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C17H15BrN2O3/c18-14-10-13(20-9-8-16(21)19-17(20)22)6-7-15(14)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,21,22)

InChI Key

PPPKDSRFGDAIMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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